N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further substituted with a fluorobenzene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3). Finally, the fluorobenzene sulfonamide group is added through a nucleophilic substitution reaction involving 2-fluorobenzenesulfonyl chloride and the tetrahydroquinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophilic substitution reactions with reagents like 2-fluorobenzenesulfonyl chloride.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Generation of sulfonamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
. Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. the presence of the fluorobenzene group and the benzoyl moiety distinguishes it from its counterparts, providing unique chemical and biological properties.
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Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoyl group , a tetrahydroquinoline moiety , and a sulfonamide group , which are critical for its biological activity. The molecular formula is C24H24N2O5S with a molecular weight of approximately 424.52 g/mol. Its structural characteristics enable it to interact with various biological targets, facilitating diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzoic acids. The process includes:
- Formation of the tetrahydroquinoline core.
- Introduction of the benzoyl group.
- Sulfonamide formation through reaction with sulfonyl chlorides.
- Fluorination at the appropriate position on the benzene ring.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties . A study demonstrated that certain compounds within this class showed superior activity against fungal pathogens compared to established fungicides like flutolanil. For instance, one derivative achieved an EC50 value of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum in vitro .
Anticancer Potential
The compound has also been evaluated for its anticancer activity . In vitro studies have shown that several tetrahydroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Compound | IC50 (µg/mL) | Activity |
---|---|---|
This compound | 10 | Antitumor |
Doxorubicin | 37.5 | Reference |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in cellular signaling pathways.
- Cell Cycle Disruption : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Fungal Infections : A study reported the successful use of a related compound in treating Sclerotinia sclerotiorum infections in agricultural settings.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of tetrahydroquinoline derivatives in combination therapies for resistant cancer types.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOMJVXJDHYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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